

# Troubleshooting protein unfolding with ammonium bicarbonate in native ESI-MS

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## Compound of Interest

Compound Name: Ammonium Carbonate

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## Technical Support Center: Native ESI-MS

Welcome to the technical support center for Native Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding challenges encountered during native ESI-MS experiments, with a specific focus on issues related to the use of ammonium bicarbonate.

## Troubleshooting Guide: Protein Unfolding with Ammonium Bicarbonate

This guide addresses the common issue of unexpected protein unfolding when using ammonium bicarbonate as a buffer in native ESI-MS.

## Frequently Asked Questions (FAQs)

Q1: Why is my protein unfolding when I use ammonium bicarbonate for native ESI-MS?

A1: While ammonium bicarbonate offers good pH buffering capacity around neutral pH, it is known to cause protein unfolding during the electrospray process.<sup>[1][2][3]</sup> The primary cause is not the bulk solution properties but rather events occurring within the ESI droplets. During electrospray, droplets are heated, which causes the bicarbonate to decompose and release carbon dioxide (CO<sub>2</sub>) gas.<sup>[1][2]</sup> This outgassing creates bubbles, and the gas-liquid interface of these bubbles is highly denaturing.<sup>[1][2][3]</sup> Proteins adsorb to this interface and subsequently

unfold, which is then observed in the mass spectrum.[1][2] This phenomenon is described as a synergistic effect of heat and bubble formation.[1][2]

Q2: How can I tell if my protein is unfolding in the mass spectrometer?

A2: The most common indicator of protein unfolding in native ESI-MS is a shift in the charge state distribution (CSD) of your protein. Native, folded proteins typically have a narrow CSD with low charge states. When a protein unfolds, it exposes more basic residues that can be protonated, resulting in a CSD that shifts to much higher charge states.[1][3] This effect is often referred to as "supercharging" and produces spectra similar to those obtained under denaturing solvent conditions (e.g., with acetonitrile and formic acid).[1][3][4]

Q3: I thought ammonium bicarbonate was a good "native" buffer. Why is it recommended?

A3: Ammonium bicarbonate's primary advantages are its volatility, which is essential for ESI-MS, and its excellent buffering capacity in the neutral pH range (pH ~7-8).[1] This makes it theoretically appealing for maintaining the physiological pH that many proteins require for stability.[1] However, the unforeseen consequence of CO<sub>2</sub> bubble formation and subsequent protein denaturation during the ESI process often outweighs its benefits for strictly native analysis.[1][2][5] For this reason, many researchers advise against its use for native ESI-MS applications.[1][2][6][7]

Q4: What are the recommended alternatives to ammonium bicarbonate for native MS?

A4: The most widely used and recommended alternative is ammonium acetate.[1][2] Although it has poor buffering capacity at neutral pH, it is much gentler and does not cause the bubble-induced unfolding seen with bicarbonate.[1][2][8] Other emerging buffer systems, such as 4-ethylmorpholinium/acetate, are also being explored as alternatives that provide better buffering capacity while maintaining the native protein structure.[5]

Q5: Can I just lower the concentration of ammonium bicarbonate to prevent unfolding?

A5: While reducing the concentration might lessen the effect, the fundamental problem of CO<sub>2</sub> outgassing upon heating persists. Even at low concentrations (e.g., 5 mM), ammonium bicarbonate can still cause supercharging and denaturation.[4][7] Therefore, switching to a more suitable buffer like ammonium acetate is a more reliable solution than simply titrating down the bicarbonate concentration.

## Data Presentation

The following table summarizes the key differences in expected outcomes when using ammonium bicarbonate versus the recommended alternative, ammonium acetate, for native ESI-MS.

Parameter	Ammonium Bicarbonate	Ammonium Acetate
Primary Mechanism	Unfolding at the gas-liquid interface of CO <sub>2</sub> bubbles formed during ESI. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>	Maintains a gentler droplet environment without gas formation. <a href="#">[1]</a> <a href="#">[2]</a>
Observed Charge States	High charge states ("supercharging"), indicative of an unfolded or denatured protein. <a href="#">[1]</a> <a href="#">[3]</a>	Low charge states, characteristic of a compact, folded protein structure.
Buffering at pH 7	Good	Poor
Recommendation	Not recommended for preserving native protein structures. <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Recommended as the standard for native ESI-MS. <a href="#">[2]</a> <a href="#">[8]</a>

## Experimental Protocols

### Protocol: Buffer Exchange into Ammonium Acetate for Native ESI-MS

This protocol describes a standard method for exchanging a protein sample from a non-volatile buffer (like PBS or Tris-HCl) into a volatile ammonium acetate buffer suitable for native MS analysis using a spin column.

Materials:

- Protein sample (in non-volatile buffer)
- Micro Bio-Spin 6 chromatography columns (or similar, with a 6 kDa MW cutoff)[\[10\]](#)
- Ammonium acetate solution (e.g., 150 mM, pH 7.0), MS-grade

- Microcentrifuge
- Collection tubes (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)

Procedure:

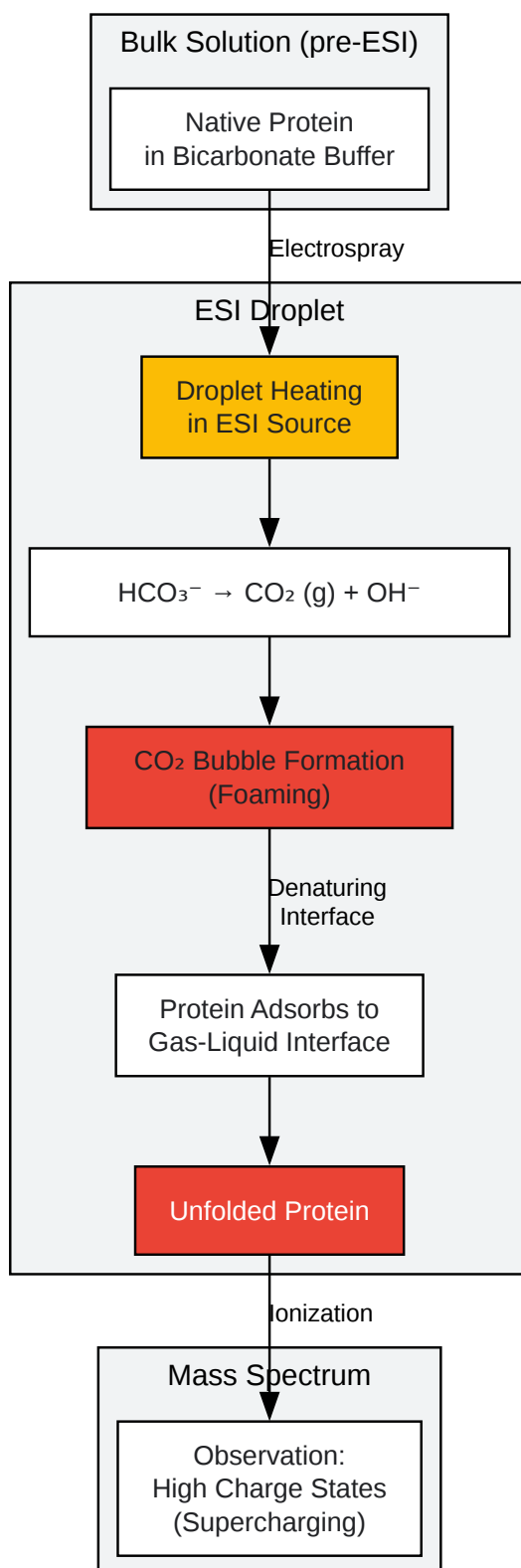
- Column Preparation:
  - Invert the spin column sharply several times to resuspend the gel matrix.
  - Snap off the tip and place the column in a 2 mL collection tube.
  - Remove the cap and allow the excess packing buffer to drain via gravity.
- Column Equilibration:
  - Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer. Discard the flow-through.[\[10\]](#)
  - Place the column in a new collection tube.
  - Add 500 µL of MS-grade ammonium acetate buffer to the column.
  - Centrifuge for 1 minute at 1,000 x g. Discard the flow-through.[\[10\]](#)
  - Repeat the wash/centrifugation step 3-4 more times to ensure the old buffer is completely replaced.[\[10\]](#)
- Sample Loading and Elution:
  - After the final wash, discard the flow-through and place the column in a clean, labeled collection tube.
  - Carefully apply your protein sample (typically 25–80 µL) to the center of the gel bed.[\[10\]](#)
  - Centrifuge the column for 4 minutes at 1,000 x g.[\[10\]](#)
- Sample Recovery:

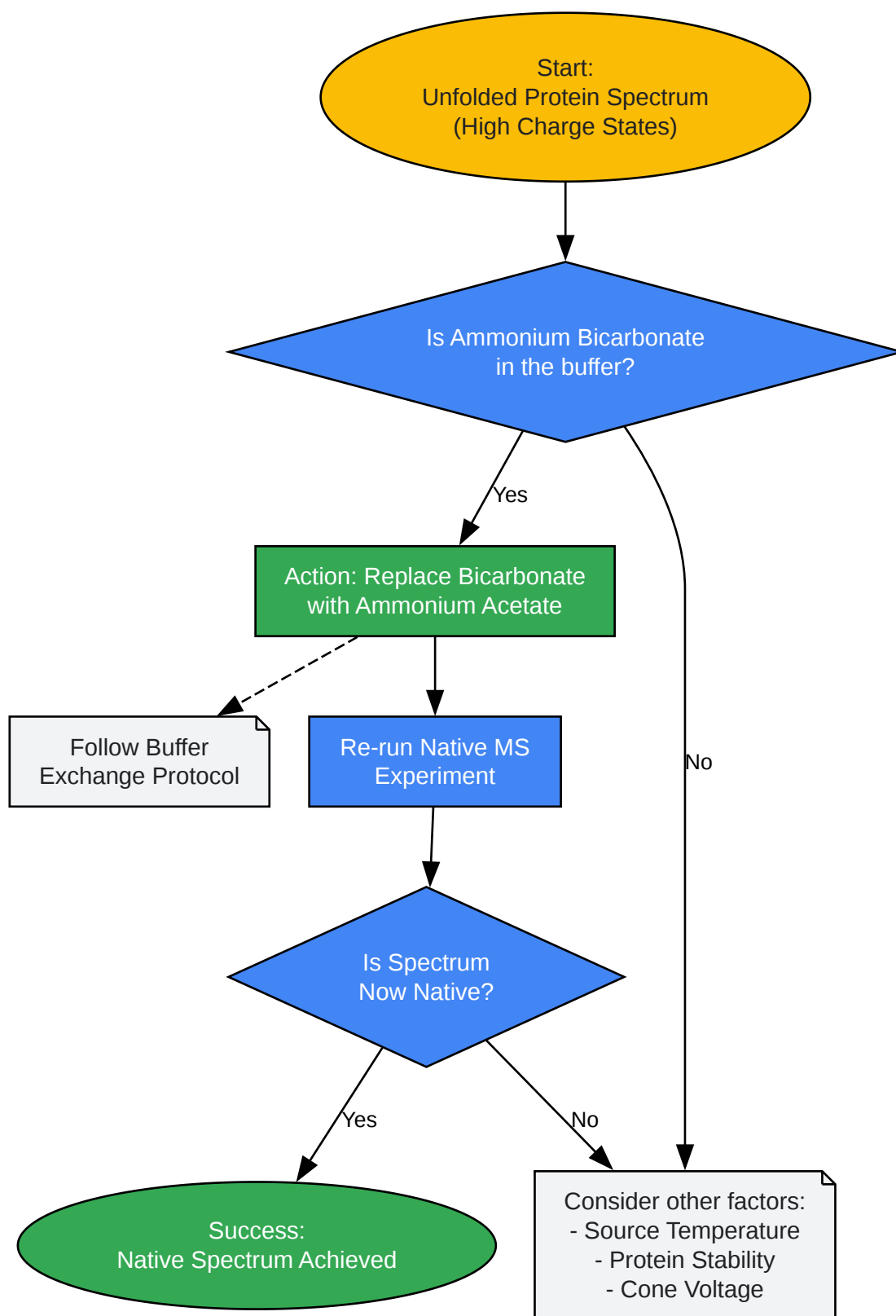
- The collected eluate at the bottom of the tube is your protein sample, now in ammonium acetate buffer.
- The sample is ready for native ESI-MS analysis. The typical protein concentration required is in the range of 1-25  $\mu\text{M}$ .[\[10\]](#)

## Visualizations

### Mechanism of Bicarbonate-Induced Unfolding

The following diagram illustrates the proposed mechanism by which ammonium bicarbonate induces protein unfolding during the electrospray ionization process.





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